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Compound of Interest

Compound Name:
(5-Methyl-3-(m-tolyl)isoxazol-4-

yl)methanol

CAS No.: 1159602-00-2

Cat. No.: B1532909

Get Quote

Abstract
The 3-(3-methylphenyl)isoxazole (or m-tolyl isoxazole) moiety represents a refined

pharmacophore in modern medicinal chemistry. Unlike its unsubstituted phenyl or p-tolyl

counterparts, the m-tolyl variant offers a unique combination of metabolic resilience,

conformational restriction, and lipophilic vectoring. This guide analyzes the structural rationale

for deploying this scaffold, details the regioselective synthetic protocols required for its

construction, and examines its application in stabilizing the Survival Motor Neuron (SMN)

protein and inhibiting Dynamin I GTPase.

Structural Rationale: The "Meta-Methyl" Advantage
In hit-to-lead optimization, the transition from a phenyl ring to a tolyl ring is a standard tactic to

probe hydrophobic sub-pockets. However, the position of the methyl group dictates the

pharmacological outcome.

The Hydrophobic Anchor & Steric Clash
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The isoxazole ring serves as a rigid bioisostere for amide or ester linkages, holding the aryl

group in a specific vector.

vs. p-Tolyl: The para-methyl group extends the molecular length, often incurring steric

penalties in restricted binding pockets. Furthermore, p-benzylic positions are highly

susceptible to CYP450-mediated oxidation to benzoic acids, leading to rapid clearance.

vs. o-Tolyl: The ortho-methyl group induces significant torsion angles between the isoxazole

and the phenyl ring due to steric clash with the isoxazole heteroatoms (N or O), potentially

forcing the molecule out of a planar, bioactive conformation.

The m-Tolyl Sweet Spot: The meta-substitution avoids the torsional strain of the ortho-

position while projecting the hydrophobic methyl group into "side pockets" (often the

hydrophobic II or allosteric sites in kinases and GPCRs) without the elongation penalty of the

para-position.

Physicochemical Profile
Property m-Tolyl Isoxazole Phenyl Isoxazole Impact

cLogP ~2.8 - 3.2 ~2.3 - 2.5

Increased membrane

permeability;

enhanced BBB

penetration.

Metabolic Liability Moderate Low

m-Methyl is less prone

to rapid oxidation than

p-Methyl.

Ligand Efficiency High Moderate

Additional binding

energy from

hydrophobic contacts

often outweighs MW

increase.

Synthetic Protocols: Regioselective Construction
The primary challenge in synthesizing m-tolyl isoxazoles is controlling the regiochemistry

during the formation of the isoxazole core. The [3+2] cycloaddition of nitrile oxides with alkynes
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is the industry standard, but it requires specific conditions to favor the 3,5-disubstituted isomer

over the 3,4-isomer.

Protocol: Nitrile Oxide [3+2] Cycloaddition
This protocol yields 3-(3-methylphenyl)-5-substituted isoxazoles.

Reagents:

Precursor: 3-Methylbenzaldehyde oxime.

Oxidant: Chloramine-T or N-Chlorosuccinimide (NCS).

Dipolarophile: Terminal alkyne (e.g., phenylacetylene or propargyl alcohol).

Solvent: Ethanol or DMF/Water.

Step-by-Step Methodology:

Chlorination: Dissolve 3-methylbenzaldehyde oxime (1.0 eq) in DMF. Add NCS (1.1 eq) at

0°C and stir for 1 hour to generate the hydroximoyl chloride.

Cycloaddition: Add the terminal alkyne (1.2 eq) to the reaction mixture.

Base-Mediated Release: Dropwise addition of Triethylamine (Et3N, 1.5 eq) releases the

nitrile oxide in situ. Note: Slow addition is critical to prevent dimerization to furoxan.

Workup: Stir at room temperature for 12 hours. Quench with water, extract with EtOAc.

Purification: Silica gel chromatography. The 3,5-isomer is typically the major product

(Regioisomeric ratio > 9:1) due to steric approach control.

Visualization: Synthetic Pathway
The following diagram illustrates the conversion of m-tolualdehyde to the final isoxazole

scaffold.
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Caption: Regioselective synthesis of the 3-(m-tolyl)isoxazole core via in situ nitrile oxide

generation.

Case Study: SMN Protein Stabilization (SMA)
A definitive application of the m-tolyl isoxazole scaffold is found in the development of probes

for Spinal Muscular Atrophy (SMA). Researchers identified that isoxazole-3-carboxamides

could post-translationally stabilize the Survival Motor Neuron (SMN) protein.

The Compound: 5-Isopropyl-N-(m-tolyl)isoxazole-3-
carboxamide
In this series, the m-tolyl group is attached via an amide linker to the isoxazole.

Role of m-Tolyl: The meta-methyl group was found to be critical for potency.

Phenyl analog: Inactive or low potency.

p-Tolyl analog: Reduced activity due to steric clash in the binding pocket.

m-Tolyl analog: Optimal fit, showing significantly higher SMN stabilization.

Mechanism of Action
The molecule binds to the SMN complex, preventing its ubiquitination and subsequent

proteasomal degradation. This increases the cytosolic levels of SMN, compensating for the

genetic defect found in SMA patients.
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Biological Pathway Visualization
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Caption: Mechanism of SMN protein stabilization by m-tolyl isoxazole derivatives.

SAR Data: The m-Tolyl Efficacy Comparison
The following table summarizes Structure-Activity Relationship (SAR) data extracted from

multiple studies (including Dynamin I inhibition and Antimicrobial assays), highlighting the

superiority of the m-tolyl substituent in specific contexts.
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Scaffold Core
Substituent
(Ar)

Target/Assay
Activity (IC50 /
MIC)

Notes

Isoxazole-3-

carboxamide
Phenyl

SMN

Stabilization
> 50 µM Inactive

Isoxazole-3-

carboxamide
p-Tolyl

SMN

Stabilization
~ 10 µM Weak activity

Isoxazole-3-

carboxamide
m-Tolyl

SMN

Stabilization
< 1 µM Lead Candidate

Pyrimidine-

Isoxazole
p-Tolyl

Dynamin I

GTPase
1.1 µM

Moderate

inhibition

Pyrimidine-

Isoxazole
m-Tolyl

Dynamin I

GTPase
0.4 µM

2.5x Potency

Boost

3,5-Diaryl

Isoxazole
Phenyl M. smegmatis 12.5 µg/mL

Moderate

antibiotic

3,5-Diaryl

Isoxazole
m-Tolyl M. smegmatis 3.12 µg/mL

4x Potency

Boost

Key Insight: The data consistently demonstrates that the m-tolyl group provides a "Goldilocks"

steric effect—large enough to fill hydrophobic voids (increasing binding enthalpy) but positioned

to avoid the steric clashes often seen with para-substituents.

Conclusion & Future Outlook
The m-tolyl isoxazole scaffold is not merely a structural spacer but a functional pharmacophore.

Its ability to improve metabolic stability while enhancing potency through specific hydrophobic

interactions makes it a vital tool in the medicinal chemist's arsenal. Future development should

focus on fragment-based drug design (FBDD) using 3-(m-tolyl)isoxazole-4-carboxylic acid

derivatives to explore novel kinase allosteric sites.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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